Cas no 2138233-66-4 (1H-1,2,3-Triazole-5-carboxylic acid, 4-[2-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propyl]-)
![1H-1,2,3-Triazole-5-carboxylic acid, 4-[2-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propyl]- structure](https://ja.kuujia.com/scimg/cas/2138233-66-4x500.png)
1H-1,2,3-Triazole-5-carboxylic acid, 4-[2-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propyl]- 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3-Triazole-5-carboxylic acid, 4-[2-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propyl]-
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- インチ: 1S/C23H24N4O4/c1-3-27(14(2)12-20-21(22(28)29)25-26-24-20)23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,3,12-13H2,1-2H3,(H,28,29)(H,24,25,26)
- InChIKey: BUMOXMUGXFZJRO-UHFFFAOYSA-N
- SMILES: N1C(C(O)=O)=C(CC(N(CC)C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C)N=N1
1H-1,2,3-Triazole-5-carboxylic acid, 4-[2-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787765-10.0g |
5-{2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid |
2138233-66-4 | 95% | 10.0g |
$7866.0 | 2024-05-22 | |
Enamine | EN300-787765-0.5g |
5-{2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid |
2138233-66-4 | 95% | 0.5g |
$1757.0 | 2024-05-22 | |
Enamine | EN300-787765-2.5g |
5-{2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid |
2138233-66-4 | 95% | 2.5g |
$3585.0 | 2024-05-22 | |
Enamine | EN300-787765-5.0g |
5-{2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid |
2138233-66-4 | 95% | 5.0g |
$5304.0 | 2024-05-22 | |
Enamine | EN300-787765-1.0g |
5-{2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid |
2138233-66-4 | 95% | 1.0g |
$1829.0 | 2024-05-22 | |
Enamine | EN300-787765-0.1g |
5-{2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid |
2138233-66-4 | 95% | 0.1g |
$1610.0 | 2024-05-22 | |
Enamine | EN300-787765-0.25g |
5-{2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid |
2138233-66-4 | 95% | 0.25g |
$1683.0 | 2024-05-22 | |
Enamine | EN300-787765-0.05g |
5-{2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid |
2138233-66-4 | 95% | 0.05g |
$1537.0 | 2024-05-22 |
1H-1,2,3-Triazole-5-carboxylic acid, 4-[2-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propyl]- 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
1H-1,2,3-Triazole-5-carboxylic acid, 4-[2-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propyl]-に関する追加情報
Recent Advances in the Study of 1H-1,2,3-Triazole-5-carboxylic acid, 4-[2-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propyl]- (CAS: 2138233-66-4)
The compound 1H-1,2,3-Triazole-5-carboxylic acid, 4-[2-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propyl]- (CAS: 2138233-66-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and peptide synthesis. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry, particularly due to their ability to serve as bioisosteres for amide bonds and their role in click chemistry. The specific compound under discussion, with its unique structural features, has been investigated for its potential as a building block in peptide-based therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its utility in solid-phase peptide synthesis (SPPS), making it a valuable tool for researchers.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. The researchers reported a high yield of the product, along with excellent purity, which is crucial for its application in pharmaceutical development. Furthermore, the compound exhibited remarkable stability under various physiological conditions, suggesting its potential for in vivo applications.
In another groundbreaking study, the compound was incorporated into a series of peptide analogs designed to target G-protein-coupled receptors (GPCRs). The results indicated that the triazole moiety significantly enhanced the binding affinity and selectivity of the peptides, opening new avenues for the development of GPCR-targeted therapeutics. These findings were corroborated by molecular docking simulations, which revealed favorable interactions between the triazole-containing peptides and the receptor binding sites.
Beyond its role in peptide synthesis, 1H-1,2,3-Triazole-5-carboxylic acid, 4-[2-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propyl]- has also been explored for its antimicrobial properties. A recent in vitro study demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to mammalian cells. This dual functionality—combining therapeutic potential with antimicrobial activity—positions the compound as a promising candidate for multifunctional drug development.
In conclusion, the latest research on 1H-1,2,3-Triazole-5-carboxylic acid, 4-[2-[ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propyl]- (CAS: 2138233-66-4) underscores its versatility and potential in chemical biology and medicinal chemistry. Its applications span from peptide synthesis to antimicrobial therapy, making it a compound of significant interest for future research and development. Further studies are warranted to explore its full therapeutic potential and optimize its pharmacological properties.
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